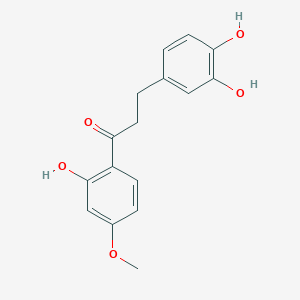
Dihydrocalythropsin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrocalythropsin is a compound with the molecular formula C16H16O5 . It belongs to the class of polyketides, specifically flavonoids, and further to the subclass of chalcones and dihydrochalcones . It is found in the plant Calythropsis aurea .
Synthesis Analysis
Chalcones, including Dihydrocalythropsin, are secondary metabolites belonging to the flavonoid family and are bioprecursors of plant flavonoids . They are important intermediates of the flavonoid biosynthetic pathway . Dihydrocalythropsin has been isolated from the crude extract of Calythropsis aurea .Molecular Structure Analysis
The molecular structure of Dihydrocalythropsin is represented by the InChI string:InChI=1S/C16H16O5/c1-21-11-4-5-12 (15 (19)9-11)13 (17)6-2-10-3-7-14 (18)16 (20)8-10/h3-5,7-9,18-20H,2,6H2,1H3 . The compound has 21 heavy atoms, 2 rings, 2 aromatic rings, 5 rotatable bonds, a Van der Waals molecular volume of 264.31, a topological polar surface area of 86.99, 3 hydrogen bond donors, and 5 hydrogen bond acceptors . Chemical Reactions Analysis
While specific chemical reactions involving Dihydrocalythropsin are not mentioned in the search results, it’s worth noting that chalcones, the class of compounds to which Dihydrocalythropsin belongs, are α,β-unsaturated ketones . This suggests that they could potentially participate in reactions typical of carbonyl compounds and conjugated systems.Physical And Chemical Properties Analysis
Dihydrocalythropsin has an exact mass of 288.099775 . It has a logP value of 2.63, indicating its relative solubility in water and octanol . The molar refractivity of the compound is 77.08 .Orientations Futures
While specific future directions for Dihydrocalythropsin research are not mentioned in the search results, it’s worth noting that chalcones, the class of compounds to which Dihydrocalythropsin belongs, have tremendous pharmacological potential . Chalcone scaffolds and their derivatives, after subtle chemical modification, could serve as a reliable platform for natural products-based drug discovery toward promising drug lead molecules or drug candidates .
Propriétés
Numéro CAS |
151703-05-8 |
|---|---|
Nom du produit |
Dihydrocalythropsin |
Formule moléculaire |
C16H16O5 |
Poids moléculaire |
288.29 g/mol |
Nom IUPAC |
3-(3,4-dihydroxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C16H16O5/c1-21-11-4-5-12(15(19)9-11)13(17)6-2-10-3-7-14(18)16(20)8-10/h3-5,7-9,18-20H,2,6H2,1H3 |
Clé InChI |
DLFRZAUWKODFLD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)CCC2=CC(=C(C=C2)O)O)O |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)CCC2=CC(=C(C=C2)O)O)O |
Autres numéros CAS |
151703-05-8 |
Synonymes |
dihydrocalythropsin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




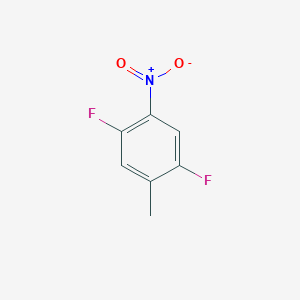
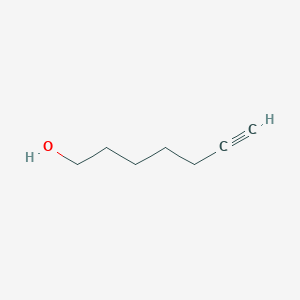
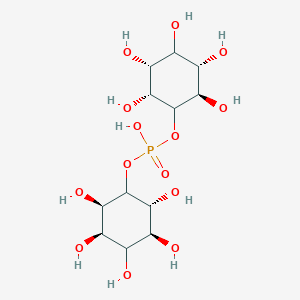
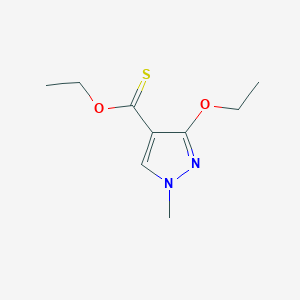
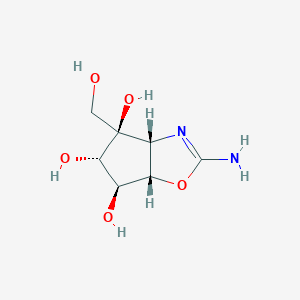
![3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B114429.png)
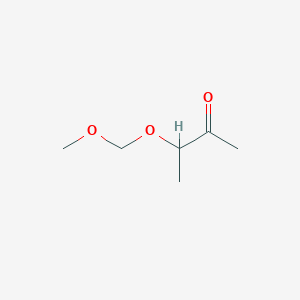
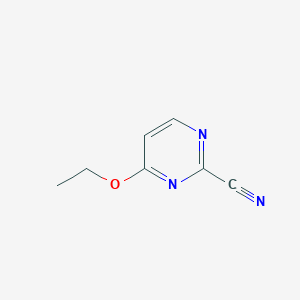
![Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)-](/img/structure/B114436.png)
![(2-Chloro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B114438.png)
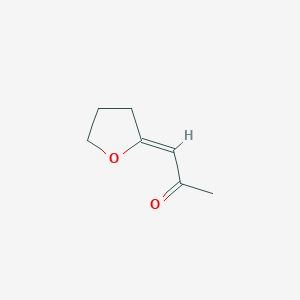
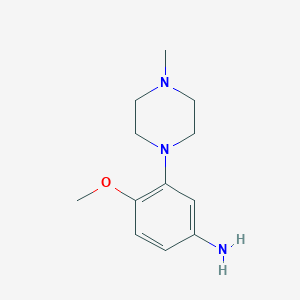
![4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane)](/img/structure/B114443.png)